molecular formula C19H22N4O B2948954 N-cyclopentyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 879575-36-7

N-cyclopentyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2948954
CAS RN: 879575-36-7
M. Wt: 322.412
InChI Key: YHEWULVGLYZFHD-UHFFFAOYSA-N
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Description

“N-cyclopentyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound that belongs to the class of pyrazolopyrimidines. Pyrazolopyrimidines are a type of heterocyclic aromatic organic compounds that contain a pyrazole ring fused to a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolopyrimidine core, with additional functional groups attached at specific positions . These include a cyclopentyl group, a 2-methoxyphenyl group, and a methyl group.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazolopyrimidines can undergo various reactions due to the presence of multiple reactive sites .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its degree of lipophilicity (i.e., the affinity of this drug for a lipid environment) would influence properties like solubility and permeability .

Scientific Research Applications

Antitumor and Antimicrobial Activities

Research has demonstrated that derivatives of the pyrazolo[1,5-a]pyrimidine class, which includes N-cyclopentyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, have shown promising antitumor and antimicrobial activities. For instance, novel N-arylpyrazole-containing enaminones were synthesized as key intermediates, leading to the creation of compounds that exhibited cytotoxic effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil. These compounds were also evaluated for their antimicrobial activity, with some displaying significant effects (Riyadh, 2011).

A3 Adenosine Receptor Antagonism

Another area of research involves the design of 2-arylpyrazolo[4,3-d]pyrimidin-7-amines as potent and selective antagonists for the human A3 adenosine receptor. These compounds, through structural modifications, demonstrated low nanomolar affinity and high selectivity towards the A3 adenosine receptor. Some derivatives were effective in counteracting oxaliplatin-induced apoptosis in rat astrocyte cell cultures, an in vitro model of neurotoxicity. This research provides insight into the therapeutic potential of these compounds for conditions associated with A3 adenosine receptor activity (Squarcialupi et al., 2013).

Crystal Structure and Biological Activity

The crystal structure and biological activity of derivatives similar to N-cyclopentyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine have been studied, revealing their potential as anticancer agents. For example, the crystal structure of a closely related compound was determined, and its moderate anticancer activity was confirmed, providing a foundation for further exploration of these compounds in cancer therapy (Lu Jiu-fu et al., 2015).

Fluorescent Probe Development

Furthermore, the synthesis of 3-formylpyrazolo[1,5- a]pyrimidines as intermediates for the preparation of functional fluorophores has been described. These compounds, derived from pyrazolo[1,5-a]pyrimidines, exhibited significant fluorescence and quantum yields, making them promising candidates for use as fluorescent probes in biological and environmental detection applications (Castillo et al., 2018).

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis process .

properties

IUPAC Name

N-cyclopentyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-13-11-18(22-14-7-3-4-8-14)23-19(21-13)16(12-20-23)15-9-5-6-10-17(15)24-2/h5-6,9-12,14,22H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEWULVGLYZFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NC3CCCC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

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